Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-
Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-
Brand Name:
Vulcanchem
CAS No.:
18144-59-7
VCID:
VC21036342
InChI:
InChI=1S/C16H18N2O3/c17-13-4-5-14-11(9-13)8-12(16(20)21-14)10-15(19)18-6-2-1-3-7-18/h4-5,8-9H,1-3,6-7,10,17H2
SMILES:
C1CCN(CC1)C(=O)CC2=CC3=C(C=CC(=C3)N)OC2=O
Molecular Formula:
C16H18N2O3
Molecular Weight:
286.33 g/mol
Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-
CAS No.: 18144-59-7
Cat. No.: VC21036342
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18144-59-7 |
|---|---|
| Molecular Formula | C16H18N2O3 |
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | 6-amino-3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one |
| Standard InChI | InChI=1S/C16H18N2O3/c17-13-4-5-14-11(9-13)8-12(16(20)21-14)10-15(19)18-6-2-1-3-7-18/h4-5,8-9H,1-3,6-7,10,17H2 |
| Standard InChI Key | BMYCFOKWCXDLQE-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)CC2=CC3=C(C=CC(=C3)N)OC2=O |
| Canonical SMILES | C1CCN(CC1)C(=O)CC2=CC3=C(C=CC(=C3)N)OC2=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator